4-(4-Bromophenyl)-4-oxobutanamide
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Overview
Description
4-(4-Bromophenyl)-4-oxobutanamide is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a butanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-4-oxobutanamide typically involves the reaction of 4-bromobenzoyl chloride with butanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-4-oxobutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the butanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl group in the butanamide moiety play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Similar structure but with an acetic acid moiety instead of butanamide.
4-Bromobiphenyl: Contains a biphenyl structure with a bromine atom.
4-Bromophenyl isocyanate: Features an isocyanate group instead of a butanamide moiety.
Uniqueness
4-(4-Bromophenyl)-4-oxobutanamide is unique due to its specific combination of a bromophenyl group and a butanamide moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H10BrNO2 |
---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
4-(4-bromophenyl)-4-oxobutanamide |
InChI |
InChI=1S/C10H10BrNO2/c11-8-3-1-7(2-4-8)9(13)5-6-10(12)14/h1-4H,5-6H2,(H2,12,14) |
InChI Key |
HRXOMRDYYAJNHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)N)Br |
Origin of Product |
United States |
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